molecular formula C31H26O3P2 B3049880 Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester CAS No. 22400-41-5

Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester

Cat. No.: B3049880
CAS No.: 22400-41-5
M. Wt: 508.5 g/mol
InChI Key: NOUUDSDXCIQGKJ-UHFFFAOYSA-N
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Description

Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester is a complex organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a triphenylphosphoranylidene moiety and a diphenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester typically involves the reaction of triphenylphosphine with a suitable phosphonate ester. One common method is the Arbuzov reaction, where triphenylphosphine reacts with a dialkyl phosphite to form the desired product. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is typically carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonic acid derivatives. These products have diverse applications in organic synthesis and materials science .

Scientific Research Applications

Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The phosphonic acid group plays a crucial role in this interaction, as it can form strong hydrogen bonds and coordinate with metal ions in the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester is unique due to its combination of a triphenylphosphoranylidene moiety and a diphenyl ester group. This unique structure imparts specific chemical properties, such as high stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

diphenoxyphosphorylmethylidene(triphenyl)-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26O3P2/c32-36(33-27-16-6-1-7-17-27,34-28-18-8-2-9-19-28)26-35(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUUDSDXCIQGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26O3P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348187
Record name Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22400-41-5
Record name Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester
Reactant of Route 2
Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester
Reactant of Route 3
Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester
Reactant of Route 4
Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester
Reactant of Route 5
Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester
Reactant of Route 6
Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester

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